反式-3-己烯

描述

3-hexene is an alkene that is hexane carrying a double bond at position 3.

科学研究应用

低聚物的合成

“反式-3-己烯”用于合成低聚物。 低聚物是由顺式和反式-3-己烯的臭氧化反应制备的 。臭氧化是一个利用臭氧 (O3) 切割烯烃、炔烃和偶氮化合物(含 N=N 键的化合物)不饱和键的过程。此过程在有机化学中被广泛使用。

脂肪族不饱和聚酯的合成

“反式-3-己烯”也用于脂肪族不饱和聚酯的合成和表征 。脂肪族不饱和聚酯是一种聚合物,广泛用于生产生物降解塑料、涂料和粘合剂。

溶剂性能

“反式-3-己烯”不溶于水,但可溶于苯、石油醚、乙醇、氯仿和乙醚 。这使得它在各种化学反应和过程中可以用作溶剂。

热物理性质数据文件创建

“反式-3-己烯”可用于为过程模拟器创建热物理性质数据文件 。这些数据文件对于模拟和优化石化、聚合物和制药等行业的化学过程至关重要。

自由基热力学数据生成

“反式-3-己烯”可用于生成自由基的热力学数据,这些数据在燃烧、氧化和热裂解动力学等各个领域非常重要 .

用于解释红外光谱的量子工具

“反式-3-己烯”可用于解释红外 (IR) 光谱的量子工具 。这在光谱学领域很重要,光谱学用于研究物质与电磁辐射之间的相互作用。

作用机制

Target of Action

The primary target of trans-3-Hexene is the carbon-carbon double bond present in various unfunctionalized alkenes . This double bond plays a crucial role in the compound’s interaction with its targets and the subsequent changes that occur.

Mode of Action

The mode of action of trans-3-Hexene involves the epoxidation of the carbon-carbon double bond . This process is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state . The result is that the originally electropositive oxygen atom ends up in the oxacyclopropane ring and the COOH group becomes COH .

Biochemical Pathways

The primary biochemical pathway affected by trans-3-Hexene is the oxidation of alkenes . The compound’s interaction with its target leads to the formation of an oxacyclopropane ring, also known as an epoxide ring . These rings are useful reagents that may be opened by further reaction to form anti vicinal diols .

Pharmacokinetics

Its physical properties, such as its boiling point of 67 °c and density of 0677 g/mL at 25 °C, suggest that it may have low bioavailability .

Result of Action

The primary molecular effect of trans-3-Hexene’s action is the formation of an oxacyclopropane ring . This ring can be further reacted to form anti vicinal diols

Action Environment

The action of trans-3-Hexene can be influenced by various environmental factors. For instance, the presence of a nonaqueous solvent is necessary for the epoxidation reaction to prevent hydrolysis and allow the isolation of the epoxide ring as the product .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis of trans-3-Hexene can be achieved through a series of reactions involving starting materials that are readily available.", "Starting Materials": [ "1-Hexene", "Bromine", "Sodium Hydroxide", "Sodium Sulfate", "Sodium Carbonate", "Sulfuric Acid", "Water" ], "Reaction": [ "Step 1: 1-Hexene is reacted with bromine in the presence of water to form 3-bromo-1-hexene.", "Step 2: The 3-bromo-1-hexene is then treated with sodium hydroxide to form trans-3-Hexene.", "Step 3: The trans-3-Hexene is purified by washing with water and drying over sodium sulfate.", "Step 4: The crude product is then treated with a solution of sodium carbonate and sulfuric acid to remove any impurities.", "Step 5: The trans-3-Hexene is then washed with water and dried to obtain the final product." ] } | |

CAS 编号 |

592-47-2 |

分子式 |

C6H12 |

分子量 |

84.16 g/mol |

IUPAC 名称 |

hex-3-ene |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |

InChI 键 |

ZQDPJFUHLCOCRG-UHFFFAOYSA-N |

手性 SMILES |

CC/C=C/CC |

SMILES |

CCC=CCC |

规范 SMILES |

CCC=CCC |

| 13269-52-8 70955-09-8 70955-10-1 68526-52-3 592-47-2 |

|

物理描述 |

Liquid Colorless liquid with a mild odor; [CPChem MSDS] |

Pictograms |

Flammable; Health Hazard |

蒸汽压力 |

165.0 [mmHg] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of trans-3-hexene?

A1: Trans-3-hexene has a molecular formula of C6H12 and a molecular weight of 84.16 g/mol.

Q2: Is there spectroscopic data available for trans-3-hexene?

A2: Yes, infrared (IR) spectroscopic data for both liquid and gas phase trans-3-hexene, along with computational analyses of its vibrational modes, are available. [] Additionally, studies have utilized 1H and 13C NMR spectroscopy to characterize trans-3-hexene and its complexes. [, , ]

Q3: Can trans-3-hexene be used as a starting material in catalytic reactions?

A5: Yes, trans-3-hexene can act as a substrate in various catalytic reactions. One example is its use in tandem isomerization-metathesis processes, where it is converted to heavier linear olefins. [] These processes often employ ruthenium-based catalysts and can be carried out in biphasic systems, including those with ionic liquids. []

Q4: What is the role of trans-3-hexene in olefin metathesis reactions?

A6: Trans-3-hexene can participate in olefin metathesis reactions as a substrate, leading to the formation of different olefins. Studies have explored its reactivity with catalysts like (Rh(PPh3)3SnCl3) and Grubbs catalysts. [, ] Researchers have also investigated its ethenolysis, a specific type of metathesis using ethylene, with molybdenum and tungsten-based catalysts. []

Q5: How does the position of the double bond in hexene isomers affect their reactivity?

A7: The position of the double bond significantly influences the reactivity of hexene isomers in reactions like combustion and autoignition. Studies comparing trans-3-hexene with 1-hexene and trans-2-hexene demonstrate this effect, highlighting the importance of bond location on reaction pathways and product distributions. []

Q6: Have computational methods been used to study trans-3-hexene?

A8: Yes, computational chemistry has been utilized to understand various aspects of trans-3-hexene. Ab initio calculations have been employed to investigate its interactions with carbon dioxide (CO2), providing insights into its sorption and swelling behavior in the presence of CO2. [] Additionally, molecular mechanics calculations, coupled with electron diffraction data, have been used to determine the gas-phase molecular structure of trans-3-hexene. []

Q7: What is the environmental fate of trans-3-hexene?

A9: Trans-3-hexene, being a volatile organic compound, is primarily degraded in the atmosphere through reactions with hydroxyl radicals and ozone. [, ] These reactions lead to the formation of various oxidation products, including carbonyls, which contribute to atmospheric processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

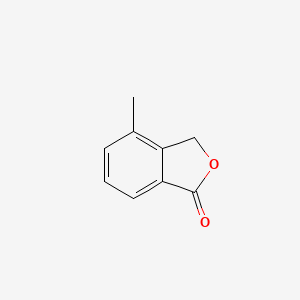

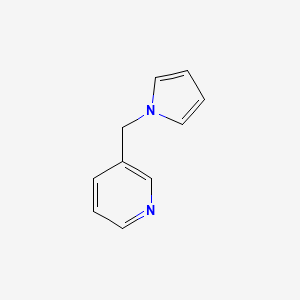

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)